BenchChemオンラインストアへようこそ!

p-Methoxyphenyl propenyl ketone

Nrf2 inhibition chemosensitization lung cancer

p-Methoxyphenyl propenyl ketone, systematically designated as (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one and most commonly referenced as 4′-methoxychalcone (4-MC, CAS 959-23-9), is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone family. With a molecular formula of C₁₆H₁₄O₂ and a molecular weight of 238.29 g/mol, 4-MC is characterized by a 4-methoxy substitution on the A-ring of the chalcone scaffold, which confers distinct electronic and steric properties compared to the unsubstituted chalcone core.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8497196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Methoxyphenyl propenyl ketone
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC=CC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3-8H,1-2H3
InChIKeyHIRLSMKURCRARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Methoxyphenyl Propenyl Ketone (4′-Methoxychalcone): Technical Baseline for Scientific Procurement


p-Methoxyphenyl propenyl ketone, systematically designated as (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one and most commonly referenced as 4′-methoxychalcone (4-MC, CAS 959-23-9), is a synthetic chalcone derivative belonging to the α,β-unsaturated ketone family [1]. With a molecular formula of C₁₆H₁₄O₂ and a molecular weight of 238.29 g/mol, 4-MC is characterized by a 4-methoxy substitution on the A-ring of the chalcone scaffold, which confers distinct electronic and steric properties compared to the unsubstituted chalcone core [2]. The compound appears as a yellow crystalline powder with a melting point of 73–76 °C, is soluble in dichloromethane and methanol, and is practically insoluble in water . As a biosynthetic precursor of flavonoids, 4-MC has been investigated across anti-tumor, anti-inflammatory, anti-senescence, antioxidant, and metabolic regulation research domains [3].

Why Unsubstituted Chalcone, 2-Hydroxychalcone, or 4-Chlorochalcone Cannot Substitute for p-Methoxyphenyl Propenyl Ketone in Targeted Research Applications


Although chalcones share a common 1,3-diphenylprop-2-en-1-one backbone, the single 4-methoxy substituent on the A-ring of 4-MC fundamentally alters its biological interaction profile in ways that make simple analog substitution problematic. In the MDA-MB-231 triple-negative breast cancer (TNBC) model, unsubstituted chalcone exhibits cytotoxicity with an IC₅₀ of 18.1 μM, and 2-hydroxychalcone is even more potent (IC₅₀ = 4.6 μM), yet 4-MC shows no detectable cytotoxicity in the same cell line [1]. Conversely, 4-MC uniquely suppresses Nrf2/ARE transcriptional activity in A549 lung cancer cells—an effect absent in hesperidin methylchalcone and neohesperidin dihydrochalcone [2]. In anti-senescence screens, 4-MC demonstrates selective cytotoxicity toward senescent human aortic endothelial cells (HAEC; IC₅₀ = 3.42 μM, selectivity index SI = 3.4) that exceeds fisetin, while its brominated analog 4-bromo-4′-methoxychalcone shows different cell-type selectivity attributable specifically to the 4-methoxy substitution [3]. These divergent activity profiles underscore that the 4-methoxy group does not merely modulate potency—it redirects target engagement and biological outcome, making simple analog interchange scientifically unsound.

Quantitative Comparator Evidence for p-Methoxyphenyl Propenyl Ketone (4-MC): Head-to-Head and Cross-Study Differentiation Data


Differential Nrf2/ARE Suppression: 4-MC vs. Hesperidin Methylchalcone and Neohesperidin Dihydrochalcone in A549 Lung Cancer Cells

In a direct head-to-head comparison among three chalcone derivatives, only 4-MC suppressed Nrf2 transcriptional activity in A549 lung cancer cells, whereas hesperidin methylchalcone and neohesperidin dihydrochalcone did not exhibit this activity [1]. 4-MC also down-regulated expression of Nrf2 protein and its downstream target NQO1, an effect not observed with the comparator chalcones. The PI3K/Akt pathway was identified as the mechanistic mediator of 4-MC-induced Nrf2/ARE inhibition [1]. This differential activity at the pathway level—rather than a mere shift in potency—constitutes a qualitative distinction in biological mechanism.

Nrf2 inhibition chemosensitization lung cancer cisplatin resistance ARE signaling

Divergent Cytotoxicity in Triple-Negative Breast Cancer: 4-MC Lacks Activity Where Chalcone and 2-Hydroxychalcone Are Cytotoxic

In a direct comparison of multiple chalcones against the MDA-MB-231 triple-negative breast cancer cell line, 4-MC was tested alongside chalcone, 2-hydroxychalcone, xanthohumol, neohesperidin dihydrochalcone, and hesperidin methylchalcone. Treatment with chalcone for 24 h inhibited MDA-MB-231 growth with an IC₅₀ of 18.1 μM, 2-hydroxychalcone with an IC₅₀ of 4.6 μM, and xanthohumol with an IC₅₀ of 6.7 μM [1]. In contrast, 4-MC, neohesperidin dihydrochalcone, and hesperidin methylchalcone did not show any cytotoxicity toward MDA-MB-231 cells under identical conditions [1]. This is not a potency difference—it is a categorical absence of activity in this cell line, indicating that the 4-methoxy substitution fundamentally alters the target engagement profile of the chalcone scaffold.

triple-negative breast cancer MDA-MB-231 cytotoxicity profile chalcone SAR selectivity

Anti-Senescence Selectivity in Endothelial Cells: 4-MC Outperforms Fisetin and Shows Cell-Type Specificity vs. 4-Bromo-4′-methoxychalcone

A screen of 11 chalcone derivatives against replicative senescence models evaluated 4-MC (Compound 2) and 4-bromo-4′-methoxychalcone (Compound 4) for selective cytotoxicity toward senescent vs. young human aortic endothelial cells (HAEC). 4-MC demonstrated potent activity against senescent HAECs with an IC₅₀ of 3.42 μM and a selectivity index (SI) of 3.4, outperforming the reference senolytic fisetin [1]. 4-MC also showed low cytotoxicity toward normal human fetal lung fibroblasts (IMR90, IC₅₀ = 24.32 μM, SI = 2.1), indicating endothelial cell-type specificity . Notably, compound 4 (4-bromo-4′-methoxychalcone) exhibited higher selectivity toward HAEC over IMR90, which the authors attributed specifically to the 4-methoxy (4-OMe) substitution at ring A (R1) [1]. This demonstrates that the 4-methoxy group contributes to senescent-cell selectivity in a manner not replicated by halogenated analogs.

senolytic endothelial senescence selectivity index fisetin benchmark cardiovascular aging

Antioxidant SAR: 4-Methoxy Substitution Confers Superior DPPH Radical Scavenging Relative to Multi-Methoxy Analogs

In a comparative antioxidant study using the DPPH radical scavenging assay, three amino-substituted chalcone derivatives were evaluated: 4′-amino-4-methoxy chalcone, 4′-amino-3,4-dimethoxy chalcone, and 4′-amino-3,4,5-trimethoxy chalcone. 4′-Amino-4-methoxy chalcone exhibited the strongest radical scavenging activity with an IC₅₀ of 58.85 μg/mL, compared to 64.79 μg/mL for the 3,4-dimethoxy analog and 210.3 μg/mL for the 3,4,5-trimethoxy analog [1]. This represents a 3.6-fold superiority over the tri-methoxy compound. The study further demonstrated a clear inverse relationship between the number of methoxy groups on ring B and antioxidant potency: increasing methoxy substitution progressively reduced activity [1]. This SAR finding is critical because it shows that a single 4-methoxy group on the chalcone scaffold is not merely one possible substitution pattern—it is a structurally optimized feature for antioxidant function.

DPPH assay antioxidant SAR methoxy substitution chalcone derivatives radical scavenging

Breast Cancer Cell Proliferation: Comparable Potency to 4-Chlorochalcone in SKBR-3 but with Divergent Safety and Target Profiles

In a study directly comparing synthetic chalcone derivatives against the SKBR-3 breast cancer cell line, both 4-MC and 4-chlorochalcone inhibited proliferation in a dose-dependent manner with IC₅₀ values of 18.35 μg/mL and 15.93 μg/mL, respectively [1]. While the antiproliferative potencies are comparable (within ~15%), the two compounds diverge significantly in their broader biological profiles: 4-chlorochalcone is a potent monoamine oxidase inhibitor (hMAO-B IC₅₀ = 0.066 μM, hMAO-A IC₅₀ = 9.10 μM), whereas 4-MC exhibits Nrf2/ARE pathway modulation, PPARγ activation, and senolytic activity not shared by the chloro analog [2]. This means that selecting between these two compounds is not a potency decision but a target-pathway decision. Furthermore, 4-MC has undergone preliminary in vitro safety profiling relevant to cosmetic and dermatological applications, including skin penetration and phototoxicity assessment (EC₅₀(+UV) = 3.57 μg/mL, PIF = 10.19), whereas such data are not available for 4-chlorochalcone [3].

SKBR-3 breast cancer 4-chlorochalcone antiproliferative chalcone comparison

Chemosensitization of Cisplatin via Nrf2 Pathway: 4-MC Enhances Cytotoxicity in Resistant A549 Cells While Being Inactive in This Capacity as a Single Agent

4-MC was shown to enhance cisplatin-induced cytotoxicity specifically in A549 lung cancer cells that exhibit constitutively high Nrf2 signaling and relative cisplatin resistance. Among three chalcone derivatives tested (4-MC, hesperidin methylchalcone, and neohesperidin dihydrochalcone), only 4-MC suppressed Nrf2/ARE activity and down-regulated the downstream detoxifying enzyme NQO1 in A549 cells [1]. This Nrf2 suppression resulted in accelerated generation of reactive oxygen species (ROS) and exacerbated cytotoxicity specifically in cisplatin-treated A549 cells, effectively sensitizing the resistant cells to the chemotherapeutic agent [1]. Importantly, 4-MC showed the opposite effect in non-cancerous HEK293 cells, where it activated rather than suppressed Nrf2, highlighting a cancer-cell-selective mechanism that distinguishes it from the comparator chalcones [1].

cisplatin resistance chemosensitization Nrf2/ARE A549 combination therapy

High-Confidence Research and Industrial Application Scenarios for p-Methoxyphenyl Propenyl Ketone Based on Quantitative Differentiation Evidence


Nrf2-Targeted Cisplatin Chemosensitization in Non-Small Cell Lung Cancer (NSCLC) Research

4-MC is the only chalcone derivative among those directly tested (vs. hesperidin methylchalcone and neohesperidin dihydrochalcone) that suppresses Nrf2/ARE signaling in A549 lung cancer cells and enhances cisplatin-induced cytotoxicity [1]. Researchers developing strategies to overcome cisplatin resistance in Nrf2-overexpressing NSCLC should select 4-MC over other chalcones due to this unique pathway-specific activity. The cancer-cell-selective nature of 4-MC (Nrf2 suppression in A549 cancer cells vs. Nrf2 activation in HEK293 non-cancer cells) further supports its use in translational combination therapy studies where sparing normal tissue is a design criterion [1].

Senolytic Drug Discovery Targeting Replicative Endothelial Senescence in Cardiovascular Aging

4-MC demonstrates quantifiable senolytic activity against replicative senescent human aortic endothelial cells (HAEC) with an IC₅₀ of 3.42 μM and a selectivity index of 3.4, exceeding the activity of the reference senolytic fisetin [1]. The 4-methoxy substitution on ring A has been specifically linked to HAEC-over-IMR90 selectivity, distinguishing 4-MC from halogenated analogs such as 4-bromo-4′-methoxychalcone [1]. For cardiovascular aging and senolytic screening programs, 4-MC provides a structurally defined and mechanistically characterized starting point that cannot be replaced by unsubstituted chalcone or other in-class analogs lacking this selectivity profile.

PPARγ-Mediated Adipocyte Differentiation and Metabolic Syndrome Research

4-MC significantly activates PPARγ-induced transcriptional activity, enhances DNA binding affinity of PPARγ to PPRE at target promoters, and reverses TNF-α-mediated inhibition of adipocyte differentiation at a concentration of 5 μM in 3T3-L1 preadipocytes [1]. This dual action—PPARγ agonism combined with TNF-α counteraction—distinguishes 4-MC from chalcones such as 4-chlorochalcone, which primarily target MAO enzymes. For metabolic syndrome and insulin sensitivity research, 4-MC is the appropriate procurement choice based on its validated PPARγ pathway engagement [1].

Antioxidant SAR Studies with Defined Methoxy Substitution Gradients

The DPPH radical scavenging data establish a clear SAR gradient: 4′-amino-4-methoxy chalcone (IC₅₀ = 58.85 μg/mL) outperforms 4′-amino-3,4-dimethoxy chalcone (IC₅₀ = 64.79 μg/mL) and is 3.6-fold superior to 4′-amino-3,4,5-trimethoxy chalcone (IC₅₀ = 210.3 μg/mL) [1]. This inverse correlation between methoxy group count and antioxidant activity makes the mono-4-methoxy chalcone scaffold the optimal selection for structure-activity relationship studies exploring the antioxidant pharmacophore. Researchers should not substitute multi-methoxy analogs when the study objective is to maximize radical scavenging potency [1].

Quote Request

Request a Quote for p-Methoxyphenyl propenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.